2-Fluoro-3-ethoxypyridine-5-boronic acid
Overview
Description
2-Fluoro-3-ethoxypyridine-5-boronic acid is a boronic acid derivative with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol. This compound has gained significant attention in scientific research due to its unique chemical and physical properties.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic compounds that are to be coupled .
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Fluoro-3-ethoxypyridine-5-boronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where it transfers its organic group (the 2-Fluoro-3-ethoxypyridine part of the molecule) to a metal catalyst, typically palladium . This forms a new carbon-carbon bond with another organic compound .
Biochemical Pathways
In the context of organic synthesis, the compound doesn’t typically interact with biochemical pathways as it’s primarily used in chemical reactions to build complex organic structures .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This enables the synthesis of a wide range of organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-ethoxypyridine-5-boronic acid typically involves the reaction of 2-Fluoro-3-ethoxypyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran . The reaction mixture is then heated to a specific temperature to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-ethoxypyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Fluoro-3-ethoxypyridine-5-boronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxypyridine-5-boronic acid
- 2-Fluoro-3-ethoxypyridine-4-boronic acid
- 2-Fluoro-3-ethoxypyridine-6-boronic acid
Uniqueness
2-Fluoro-3-ethoxypyridine-5-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(5-ethoxy-6-fluoropyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-6-3-5(8(11)12)4-10-7(6)9/h3-4,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJVTGMDRHEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237889 | |
Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-14-0 | |
Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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